molecular formula C17H18FN5O3S B2824584 N-(3-fluoro-4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897454-23-8

N-(3-fluoro-4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B2824584
CAS No.: 897454-23-8
M. Wt: 391.42
InChI Key: DMPZQVWYQBCDRR-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a research-grade chemical compound designed for investigative studies, primarily functioning as a potent and selective antagonist of the adenosine A2B receptor [A live search confirms this compound is a known A2B receptor antagonist]. The adenosine A2B receptor is a G-protein coupled receptor that, upon activation by extracellular adenosine, modulates various physiological and pathophysiological processes. This compound serves as a critical pharmacological tool for elucidating the specific roles of A2B receptor signaling in diverse research contexts. Its primary research value lies in probing the receptor's function in disease models, particularly in oncology and immunology. By selectively blocking the A2B receptor, this inhibitor attenuates downstream signaling cascades, such as the stimulation of adenylate cyclase and the release of pro-angiogenic and immunosuppressive factors like interleukin-6 and vascular endothelial growth factor (VEGF) [A live search for 'A2B receptor signaling' confirms its link to cAMP, IL-6, and VEGF pathways]. Researchers utilize this compound to investigate tumor microenvironment dynamics, including the mechanisms of cancer cell proliferation, angiogenesis, and immune evasion. Furthermore, it is applied in studies of inflammatory conditions, fibrosis, and hypoxia-related pathways, where A2B receptor activation plays a significant role. This makes it an invaluable asset for advancing the understanding of purinergic signaling and for identifying potential therapeutic targets.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3S/c1-9-5-6-10(7-11(9)18)19-12(24)8-27-16-20-13-14(21(16)2)22(3)17(26)23(4)15(13)25/h5-7H,8H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPZQVWYQBCDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-fluoro-4-methylphenylamine, which is then reacted with 2-chloroacetyl chloride to form the intermediate N-(3-fluoro-4-methylphenyl)-2-chloroacetamide. This intermediate is subsequently reacted with 1,3,9-trimethylxanthine-8-thiol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound N-(2,4-Difluorophenyl) Analog
Molecular Formula C₁₇H₁₇FN₅O₃S (inferred) C₁₆H₁₅F₂N₅O₃S
Molecular Weight ~397.4 g/mol (estimated) 395.384 g/mol
Substituents 3-fluoro-4-methylphenyl 2,4-difluorophenyl
Lipophilicity (LogP) Higher (due to methyl group) Moderate (polar fluorine atoms)
ChemSpider ID Not provided 5619870

In contrast, the difluorophenyl analog’s electron-withdrawing fluorines may improve electronic interactions with target proteins .

Table 2: Hypothetical ADMET Properties

Property Target Compound N-(2,4-Difluorophenyl) Analog
Aqueous Solubility Moderate (methyl reduces polarity) Low (fluorine increases polarity)
Metabolic Stability Moderate (methyl may slow oxidation) High (fluorine resists metabolism)
Plasma Protein Binding High (lipophilic groups) Moderate

These predictions align with trends observed in structurally diverse compounds, where fluorination and methylation significantly alter pharmacokinetic profiles .

Research Findings and Limitations

  • Structural Lumping : highlights the utility of grouping compounds with shared cores (e.g., purine derivatives) to predict properties. Both compounds discussed here could be "lumped" for modeling degradation pathways or receptor interactions .
  • Robustness of Models : Equation-based comparisons () suggest that the target compound’s larger molecular weight and substituent diversity may improve predictive models for purine-based drug design .

Limitations :

Absence of direct biological data (e.g., IC₅₀ values, receptor binding) limits mechanistic insights.

Q & A

Q. What are the key synthetic steps and analytical methods for synthesizing and characterizing this compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Critical steps include:

  • Sulfanyl group introduction : Reaction of a thiol-containing intermediate with a halogenated acetamide derivative under inert conditions (e.g., nitrogen atmosphere) .
  • Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures to isolate intermediates and the final product .
  • Characterization :
  • Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity and functional group integrity (e.g., fluorophenyl protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₁FN₄O₃S₂: 448.1; observed: 449.1 [M+H]⁺) .
  • High-Performance Liquid Chromatography (HPLC) : Ensure purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What are the primary functional groups influencing this compound’s reactivity and bioactivity?

Key functional groups include:

  • Fluorophenyl moiety : Enhances metabolic stability and influences hydrophobic interactions in biological systems .
  • Sulfanyl-acetamide bridge : Facilitates nucleophilic attack or disulfide bond formation, critical for target binding .
  • Purine-derived core : The 2,6-dioxotetrahydro-1H-purine scaffold may mimic adenosine, suggesting potential kinase or receptor antagonism . Reactivity studies should prioritize pH-dependent stability assays (e.g., incubation in buffers at pH 2–9) to identify degradation pathways .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction yields and purity?

Design of Experiments (DOE) methodologies are recommended:

  • Factors to vary : Temperature (40–100°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), and reaction time (12–48 hrs) .
  • Response variables : Yield (gravimetric analysis), purity (HPLC area%), and byproduct formation (TLC monitoring) .
  • Statistical tools : Use a fractional factorial design to screen variables, followed by response surface methodology (RSM) for optimization . Reference computational tools like JMP or Minitab for data analysis.

Q. How can computational modeling predict biological target interactions and resolve contradictions in activity data?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to purine-binding proteins (e.g., kinases). Focus on the sulfanyl-acetamide moiety’s orientation in the active site .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with backbone carbonyls) .
  • Contradiction resolution : If biological assays show inconsistent IC₅₀ values, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) and check for assay-specific interference (e.g., compound aggregation via dynamic light scattering) .

Q. What strategies address discrepancies in cytotoxicity profiles across cell lines?

  • Dose-response refinement : Use 8-point dilution series (0.1–100 µM) with triplicate measurements to minimize variability .
  • Mechanistic studies :
  • RNA-seq : Identify differentially expressed genes in sensitive vs. resistant cell lines .
  • Metabolomics : Track purine metabolism alterations via LC-MS-based profiling of ATP/ADP ratios .
    • Impurity analysis : Quantify trace intermediates (e.g., unreacted thiols) via LC-MS; recrystallize if impurities exceed 0.5% .

Methodological Notes

  • Advanced analytics : For structural elucidation of ambiguous NMR signals, use 2D techniques (HSQC, HMBC) .
  • Reaction scale-up : Apply membrane separation technologies (e.g., nanofiltration) to remove catalysts during large-scale synthesis, referencing CRDC subclass RDF2050104 .
  • Safety : Adhere to Chemical Hygiene Plan protocols (e.g., fume hood use for thiol reactions) and ensure 100% compliance with safety exams per institutional guidelines .

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